molecular formula C19H23NO4 B1648546 (RS)-2-(2-Benzofuranylcarbonyl)-1-(tert-butyloxycarbonyl)piperidine

(RS)-2-(2-Benzofuranylcarbonyl)-1-(tert-butyloxycarbonyl)piperidine

Cat. No. B1648546
M. Wt: 329.4 g/mol
InChI Key: RTUWEWAAQQVKHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(RS)-2-(2-Benzofuranylcarbonyl)-1-(tert-butyloxycarbonyl)piperidine is a useful research compound. Its molecular formula is C19H23NO4 and its molecular weight is 329.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (RS)-2-(2-Benzofuranylcarbonyl)-1-(tert-butyloxycarbonyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (RS)-2-(2-Benzofuranylcarbonyl)-1-(tert-butyloxycarbonyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(RS)-2-(2-Benzofuranylcarbonyl)-1-(tert-butyloxycarbonyl)piperidine

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

tert-butyl 2-(1-benzofuran-2-carbonyl)piperidine-1-carboxylate

InChI

InChI=1S/C19H23NO4/c1-19(2,3)24-18(22)20-11-7-6-9-14(20)17(21)16-12-13-8-4-5-10-15(13)23-16/h4-5,8,10,12,14H,6-7,9,11H2,1-3H3

InChI Key

RTUWEWAAQQVKHE-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=O)C2=CC3=CC=CC=C3O2

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=O)C2=CC3=CC=CC=C3O2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of benzofuran (0.37 ml, 3.36 mmol) in THF (40 ml) at −35° C. was added nbutyllithium (1M in THF) (3.34 ml, 3.34 mmol) over 3 min. The resultant mixture was stirred for 10 min. at −35° C. then (RS)-1-(tert-butyloxycarbonyl)-2-(N-methoxy-N-methylcarbamoyl)-piperidine (1.0 g, 3.68 mmol) in THF (5 ml) was added over 1 min. and the resultant solution stirred for 15 min. at −35° C. The mixture was poured into saturated ammonium chloride (20 ml) and extracted with ethyl acetate (3×20 ml). The combined organics were washed with saturated aqueous sodium hydrogen carbonate (15 ml), then evaporated in vacuo. The resultant residue was chromatographed on silica gel eluting with 10% ethyl acetate in hexane to give the title compound (0.32 g, 26%) as a yellow solid.
Quantity
0.37 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Five
Yield
26%

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